molecular formula C25H30N2O2 B2510872 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 868212-93-5

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol

Cat. No.: B2510872
CAS No.: 868212-93-5
M. Wt: 390.527
InChI Key: GAWOOJFMODZAJI-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol is a useful research compound. Its molecular formula is C25H30N2O2 and its molecular weight is 390.527. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Binding and Activity

Researchers have explored derivatives of piperidine and piperazine for their binding affinity and selectivity towards sigma receptors, which are implicated in several neurological and psychiatric conditions. For example, Berardi et al. (2005) demonstrated that methyl substitution on the piperidine ring of certain derivatives increases their potency and selectivity for the sigma(1) receptor, with implications for tumor research and therapy due to their antiproliferative activity in glioma cells Berardi et al., 2005. This suggests that structurally similar compounds, such as the one , may have potential applications in cancer research, particularly in identifying new therapeutic targets and diagnostic markers.

Photopharmacology and Photochromism

The structural flexibility of piperazine derivatives allows for the investigation of photochromic properties, which are of interest in the development of photopharmacological agents. Li et al. (2015) synthesized and studied a novel spiro[indoline-naphthaline]oxazine derivative, revealing its excellent photochromic properties in different solvents Li et al., 2015. Such research underscores the potential of naphthalene and piperazine-based compounds in developing light-responsive drugs, which could be activated or deactivated by light, offering a means to control pharmacological activity spatially and temporally.

Development of Diagnostic Tools

Compounds related to "1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol" also serve as promising candidates for the development of diagnostic tools. For instance, analogues of σ receptor ligands have been modified to reduce lipophilicity for use as positron emission tomography (PET) radiotracers, aiming at diagnostic applications in oncology Abate et al., 2011. This research avenue is particularly relevant for the early detection of tumors and monitoring the efficacy of cancer treatments.

Anticancer Activity

Further, compounds sharing structural similarities with the given molecule have been identified for their selective toxicities against cancer cells, suggesting a role in anticancer drug development. Shimizu et al. (2019) identified a human metabolite of naftopidil that showed significant anticancer effects in a bladder cancer model, highlighting the therapeutic potential of such derivatives Shimizu et al., 2019.

Properties

IUPAC Name

1-[4-(3,4-dimethylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-19-7-9-23(15-20(19)2)27-13-11-26(12-14-27)17-24(28)18-29-25-10-8-21-5-3-4-6-22(21)16-25/h3-10,15-16,24,28H,11-14,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWOOJFMODZAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.